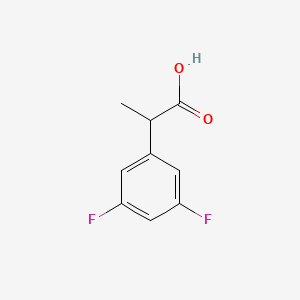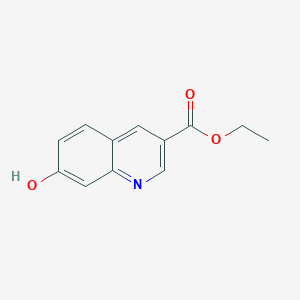
Ethyl 7-hydroxyquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 7-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 7-hydroxyquinoline-3-carboxylate, often involves the Friedlander condensation of o-aminobenzophenones and diethylmalonate . This reaction is followed by a reaction with POCl3 to obtain the final product . The synthesis process is generally carried out by refluxing an alcoholic solution or an organic solvent .Molecular Structure Analysis
The molecular structure of Ethyl 7-hydroxyquinoline-3-carboxylate consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethyl ester group attached to the quinoline ring .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is commonly used for the synthesis of quinolines .Physical And Chemical Properties Analysis
Ethyl 7-hydroxyquinoline-3-carboxylate has a molecular weight of 217.22 . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.1, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Antioxidant Activity and Analytical Methods
A critical review of analytical methods for determining antioxidant activity highlighted the significance of antioxidants in fields like food engineering, medicine, and pharmacy. It discussed several tests for assessing antioxidant capacity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP. These methods, relying on spectrophotometry, have been applied to analyze the antioxidant capacity of complex samples, underlining the relevance of antioxidants in scientific research (Munteanu & Apetrei, 2021).
Excited-State Hydrogen Atom Transfer
Excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent wire clusters attached to aromatic molecules like 7-hydroxyquinoline, which shares structural similarities with Ethyl 7-hydroxyquinoline-3-carboxylate, were reviewed. These investigations shed light on the mechanistic pathways and the role of solvent wire configurations in facilitating ESHAT, offering insights into reaction mechanisms and the potential for designing novel photochemical processes (Manca, Tanner, & Leutwyler, 2005).
Medicinal Chemistry Insights
Research on 8-Hydroxyquinoline, a compound structurally related to Ethyl 7-hydroxyquinoline-3-carboxylate, has demonstrated its significant biological activities, leading to its exploration for developing broad-spectrum drug molecules for various diseases. Synthetic modifications aim to enhance its potency against cancer, HIV, and neurodegenerative disorders, highlighting the compound's versatility and potential in drug development (Gupta, Luxami, & Paul, 2021).
Redox Mediators in Organic Pollutant Treatment
The role of enzymes and redox mediators in degrading recalcitrant organic pollutants presents a novel approach to wastewater treatment. This method, which involves the use of enzymes like laccases and peroxidases in conjunction with redox mediators, showcases the potential for environmental remediation techniques. The synergistic action of these components can significantly enhance the degradation efficiency of pollutants, offering a promising avenue for industrial and environmental applications (Husain & Husain, 2007).
Coordination Properties with Metals
A review focusing on natural antioxidant molecules' ability to form complexes with metals like Al(III) and Fe(III) provided insights into their coordination properties. This research is crucial for designing molecule-based metal carriers that could enhance metal intake or removal in organisms, demonstrating the interdisciplinary applications of Ethyl 7-hydroxyquinoline-3-carboxylate-related compounds in both health and environmental sciences (Malacaria et al., 2021).
Safety and Hazards
The safety data sheet for Ethyl 7-hydroxyquinoline-3-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing .
Direcciones Futuras
While the specific future directions for Ethyl 7-hydroxyquinoline-3-carboxylate are not mentioned in the retrieved sources, quinoline derivatives continue to be a focus of research due to their wide range of bioactivities . The development of new methods for the preparation of these important quinolines and the improvement of existing synthetic methods represents an urgent challenge .
Propiedades
IUPAC Name |
ethyl 7-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKWZHREHOEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxyquinoline-3-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
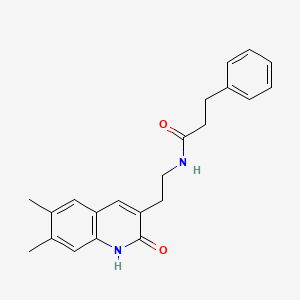


![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)
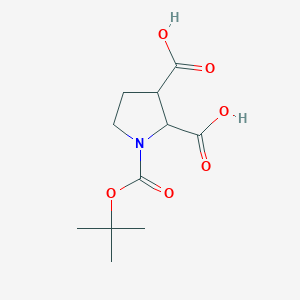
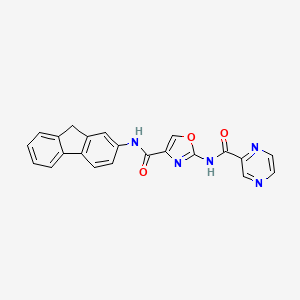

![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)
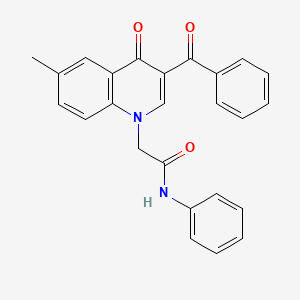
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)
